5-Ethyl-1,3,4-thiadiazol-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-3H-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPCVHUXVHMHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Ethyl-1,3,4-thiadiazole-2-thiol: Synthesis, Tautomerism, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Ethyl-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Due to its pronounced tautomerism, this molecule is often more accurately described as an equilibrium between its thiol and thione forms. This guide will delve into its chemical identity, synthesis, structural properties, and potential applications, with a particular focus on the underlying chemical principles that are crucial for its use in research and drug development.
Chemical Identity and Tautomerism: The Elusive "2-ol" and the Prevalent "2-thiol"
A definitive CAS number for 5-Ethyl-1,3,4-thiadiazol-2-ol is not readily found in major chemical databases. This is likely because the hydroxyl (-OH) form exists in a tautomeric equilibrium that strongly favors the 5-ethyl-1,3,4-thiadiazolidin-2-one tautomer. Similarly, its sulfur analogue, 5-ethyl-1,3,4-thiadiazole-2-thiol , for which a specific CAS number is also not consistently reported, exists in equilibrium with its 5-ethyl-1,3,4-thiadiazolidine-2-thione form. The thione form is generally considered the more stable tautomer in the solid state and in many solvents.
This guide will focus on the synthesis and properties of the thiol/thione tautomer of the 5-ethyl substituted 1,3,4-thiadiazole ring system, as this is the form predominantly encountered and utilized in synthetic and medicinal chemistry. For reference, the closely related 5-Methyl-1,3,4-thiadiazole-2-thiol has the CAS number 29490-19-5 . Another relevant analogue, 5-Amino-1,3,4-thiadiazole-2-thiol , is assigned the CAS number 2349-67-9 [1][2][3].
The tautomeric equilibrium is a critical concept for understanding the reactivity and biological activity of this class of compounds. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and pH.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-1,3,4-thiadiazol-2-ol
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a privileged structure in drug design due to its unique chemical and biological characteristics.[5] Its derivatives often exhibit favorable pharmacokinetic profiles, attributed to a balance of hydrophilicity and lipophilicity that enhances membrane permeability and bioavailability.[1] This guide focuses on a specific derivative, 5-Ethyl-1,3,4-thiadiazol-2-ol, providing a detailed exploration of its core physicochemical properties. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to predict the molecule's behavior in biological systems and to inform the design of novel therapeutics.
The 1,3,4-thiadiazole ring's mesoionic character and its ability to act as a bioisostere of pyrimidine contribute to its capacity to interact with biological targets and cross membranes.[6] The physicochemical properties of substituents on the thiadiazole core, such as the ethyl group at position 5 and the hydroxyl group at position 2, play a critical role in modulating the overall activity and drug-likeness of the molecule. This guide will delve into the key parameters of pKa, lipophilicity (logP), solubility, and spectral characteristics, offering both theoretical insights and practical experimental methodologies.
Molecular Structure and Tautomerism
This compound can exist in two tautomeric forms: the enol form (this compound) and the keto form (5-Ethyl-1,3,4-thiadiazol-2(3H)-one). The equilibrium between these two forms is influenced by the solvent, pH, and temperature. For the related compound, 5-methyl-1,3,4-thiadiazol-2-ol, the IUPAC name is given as 5-methyl-3H-1,3,4-thiadiazol-2-one, suggesting the keto form is predominant, at least in certain contexts.[7]
Caption: Tautomeric equilibrium of this compound.
Physicochemical Data Summary
Due to the limited availability of experimental data for this compound, the following table includes data for closely related compounds to provide a comparative reference.
| Property | This compound (Predicted/Analog Data) | 2-Amino-5-ethyl-1,3,4-thiadiazole | 5-Methyl-1,3,4-thiadiazol-2-ol |
| Molecular Formula | C4H6N2OS | C4H7N3S | C3H4N2OS |
| Molecular Weight | 130.17 g/mol | 129.18 g/mol | 116.14 g/mol [7][8] |
| Melting Point | Not available | 200-203 °C | Not available |
| Boiling Point | Not available | 267.2±23.0 °C (Predicted)[9] | Not available |
| pKa | Estimated acidic proton on hydroxyl/amide | Not available | Not available |
| logP | Not available | 1.26 (XLogP3)[9] | 0.3 (XLogP3)[7] |
| Aqueous Solubility | Likely low, similar to related compounds | Not available | Not available |
Acidity (pKa)
The pKa of a molecule is a critical determinant of its ionization state at a given pH, which in turn influences its solubility, permeability, and target binding. For this compound, the hydroxyl group (in the enol form) or the N-H proton (in the keto form) is the primary acidic proton. The electron-withdrawing nature of the 1,3,4-thiadiazole ring is expected to increase the acidity of this proton.
Experimental Protocol for pKa Determination (Potentiometric Titration)
This method involves titrating a solution of the compound with a strong base and monitoring the pH change.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the test compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).
-
Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
-
Titration:
-
Place a known volume of the compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the steepest part of the titration curve.
-
Alternatively, the pKa can be determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced logP is often sought in drug design to ensure adequate membrane permeability and aqueous solubility.[1]
Experimental Protocol for logP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the partition coefficient.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a saturated solution of 1-octanol with water and a saturated solution of water with 1-octanol by shaking the two phases together for 24 hours and then allowing them to separate.
-
Prepare a stock solution of the test compound in the aqueous phase.
-
-
Partitioning:
-
Add a known volume of the compound's aqueous solution to a flask containing a known volume of the 1-octanol phase.
-
Seal the flask and shake it for a sufficient time (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw a sample from both the aqueous and the 1-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.
-
logP = log10([Compound]octanol / [Compound]aqueous)
-
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility
Aqueous solubility is a critical factor for drug candidates, as poor solubility can lead to low bioavailability and challenges in formulation development.[10] For a derivative, N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, solubility has been experimentally determined in various solvents.[11]
Experimental Protocol for Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)
This "gold standard" method measures the solubility of a compound at equilibrium.[12]
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[12]
-
-
Phase Separation:
-
Filter the suspension to remove the undissolved solid. A syringe filter with a low-binding membrane (e.g., PVDF) is suitable.
-
-
Quantification:
-
Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[12]
-
Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the filtrate.
-
Spectral Characterization
Spectroscopic techniques are essential for confirming the structure and purity of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would provide information about the number and types of protons in the molecule. For this compound, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet) and the acidic proton (OH or NH), which may be broad and its chemical shift dependent on the solvent and concentration.
-
¹³C NMR spectroscopy would show signals for the different carbon atoms in the molecule, including the two carbons of the ethyl group and the two carbons of the thiadiazole ring.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can help identify the functional groups present. Key vibrational bands to look for would include O-H or N-H stretching (typically a broad band in the region of 3200-3600 cm⁻¹), C=O stretching (for the keto tautomer, around 1650-1750 cm⁻¹), and C=N stretching (around 1600-1650 cm⁻¹).[13]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[14] The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound.
-
Relevance in Drug Discovery and Development
The physicochemical properties of this compound are intrinsically linked to its potential as a therapeutic agent.
-
Structure-Activity Relationship (SAR): The ethyl group at the 5-position influences the lipophilicity and steric interactions with the target protein. The hydroxyl/keto group at the 2-position can act as a hydrogen bond donor or acceptor, which is often crucial for target binding.
-
Pharmacokinetics: The balance of lipophilicity and solubility, governed by the logP and pKa, will dictate the compound's absorption, distribution throughout the body, ability to cross biological membranes, and eventual elimination.[1] The 1,3,4-thiadiazole core itself is known to confer favorable pharmacokinetic properties.[1]
-
Formulation: The aqueous solubility of the compound is a key consideration for developing a suitable dosage form, whether for oral or parenteral administration. Poor solubility can necessitate the use of enabling formulation technologies.
This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific experimental data for this molecule is sparse, an understanding of its physicochemical properties can be extrapolated from related structures and predicted based on its chemical features. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its pKa, logP, and solubility. A thorough characterization of these properties is a critical step in the journey from a promising lead compound to a viable drug candidate, enabling researchers to make informed decisions and optimize the molecule's profile for clinical success.
References
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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5-Methyl-1,3,4-thiadiazol-2-ol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (n.d.). MDPI. Retrieved from [Link]
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Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. (n.d.). ResearchGate. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (n.d.). ResearchGate. Retrieved from [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). Journal of University of Shanghai for Science and Technology. Retrieved from [Link]
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Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. (n.d.). Scholars Middle East Publishers. Retrieved from [Link]
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Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved from [Link]
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Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of 5-Substituted 2-(2,4Dihydroxyphenyl)-1,3,4-thiadiazoles. (n.d.). ResearchGate. Retrieved from [Link]
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1,3,4-thiadiazole: a privileged scaffold for drug design and development. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
FDA-approved drugs of 1,3,4-thiadiazole derivatives showing their... (n.d.). ResearchGate. Retrieved from [Link]
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Full article: Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. (n.d.). ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Thione-Thiol Tautomerism of 5-Ethyl-1,3,4-thiadiazol-2-ol
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal and materials chemistry, largely due to its versatile chemical reactivity and biological activity.[1][2] A critical, yet often nuanced, aspect of its chemistry is the prototropic tautomerism exhibited by 2-hydroxy substituted derivatives. This guide provides a comprehensive technical analysis of the tautomeric equilibrium between 5-Ethyl-1,3,4-thiadiazol-2-ol and its thione counterpart, 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione. We will explore the fundamental principles governing this equilibrium, detail robust spectroscopic methods for its characterization, and present validated experimental protocols. This document serves as a crucial resource for researchers, scientists, and drug development professionals, offering the foundational knowledge required to understand, control, and exploit this tautomerism in molecular design and application.
Introduction: The Significance of Tautomerism in 1,3,4-Thiadiazoles
Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for a molecule's physical, chemical, and biological properties.[3] In heterocyclic systems like 1,3,4-thiadiazoles, the potential for prototropic tautomerism—where isomers differ in the location of a proton—is a key determinant of reactivity, molecular recognition, and pharmacokinetic profile.
The specific case of 2-substituted mercapto-1,3,4-thiadiazoles involves a dynamic equilibrium between the thiol (-SH) and thione (C=S) forms.[4] This is not merely an academic curiosity; the dominant tautomer can dictate reaction pathways, solubility, and, critically, how the molecule interacts with biological targets.[1][5] For instance, the hydrogen bonding capabilities and electronic distribution of the thiol form differ significantly from the thione form, which can lead to vastly different binding affinities at a receptor site. Understanding this equilibrium is therefore paramount for rational drug design and the development of novel materials.
This guide focuses on the 5-ethyl substituted derivative, a representative model for this class of compounds, to elucidate the principles and techniques applicable to a broad range of related structures.
Sources
Spectroscopic Characterization of 5-Ethyl-1,3,4-thiadiazol-2-ol: A Technical Guide
Introduction to 5-Ethyl-1,3,4-thiadiazol-2-ol and its Spectroscopic Importance
This compound belongs to the 1,3,4-thiadiazole class of heterocycles, which are recognized for their diverse biological activities.[1] The structural confirmation of such molecules is paramount for understanding their structure-activity relationships (SAR) and for ensuring the quality and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful analytical tools that, when used in conjunction, provide an unambiguous structural determination.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The predictions are derived from the analysis of published data for similar 1,3,4-thiadiazole derivatives and fundamental principles of spectroscopic interpretation.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we can predict the chemical shifts and splitting patterns for both proton (¹H) and carbon-13 (¹³C) nuclei.
It is important to note that this compound can exist in tautomeric forms: the '-ol' form and the '-one' form (5-Ethyl-1,3,4-thiadiazol-2(3H)-one). The position of the tautomeric equilibrium can be influenced by the solvent and temperature, which will affect the observed NMR spectra, particularly the chemical shift of the proton attached to the heteroatom.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum will show signals corresponding to the ethyl group and the labile proton on the heteroatom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet | ~7.5 |
| -CH₂ (Ethyl) | 2.6 - 2.9 | Quartet | ~7.5 |
| -OH/-NH (Tautomer) | 10.0 - 13.0 | Broad Singlet | - |
Causality Behind Predictions:
-
Ethyl Group: The chemical shifts for the ethyl group are predicted based on typical values for ethyl groups attached to heterocyclic rings. The methylene (-CH₂) protons are deshielded by the adjacent electron-withdrawing thiadiazole ring, hence their chemical shift is further downfield compared to the methyl (-CH₃) protons. The splitting pattern of a triplet for the methyl group and a quartet for the methylene group is a classic ethyl group signature, arising from spin-spin coupling with each other (n+1 rule).[2][3]
-
Labile Proton (-OH/-NH): The proton on the oxygen or nitrogen will be a broad singlet and its chemical shift is highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. In aprotic solvents like DMSO-d₆, this proton is expected to appear at a significantly downfield chemical shift.[4]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (Ethyl) | 10 - 15 |
| -CH₂ (Ethyl) | 20 - 25 |
| C2 (Thiadiazole Ring) | 165 - 175 |
| C5 (Thiadiazole Ring) | 155 - 165 |
Causality Behind Predictions:
-
Ethyl Group: The chemical shifts for the ethyl carbons are in the typical aliphatic region.
-
Thiadiazole Ring Carbons: The carbons of the 1,3,4-thiadiazole ring are significantly deshielded due to the presence of electronegative nitrogen and sulfur atoms and their involvement in the aromatic-like system. Published data for various 1,3,4-thiadiazole derivatives consistently show the ring carbons in the 155-181 ppm range.[5][6] The C2 carbon, bonded to two heteroatoms (N and S) and the exocyclic oxygen/nitrogen, is expected to be the most downfield.
Experimental Protocol for NMR Data Acquisition (General)
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, especially of labile protons.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Probe: A standard broadband probe.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is generally required.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H/O-H, C-H, C=N, and C-S bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |
| 3400 - 3100 | O-H/N-H stretch (tautomer) | Broad, Medium-Strong |
| 2970 - 2850 | C-H stretch (aliphatic) | Medium |
| 1650 - 1600 | C=N stretch (thiadiazole ring) | Medium-Strong |
| ~1500 | N-H bend (amide II, in 'one' form) | Medium |
| 1400 - 1200 | C-N stretch, C-O stretch | Medium |
| 700 - 600 | C-S stretch | Weak-Medium |
Causality Behind Predictions:
-
O-H/N-H Stretch: The presence of a broad band in the 3400-3100 cm⁻¹ region is indicative of the O-H or N-H stretching vibration, broadened by hydrogen bonding. This is a key feature confirming the presence of the hydroxyl or amide-like group.[7][8]
-
C-H Stretch: The bands in the 2970-2850 cm⁻¹ region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl group.[9]
-
C=N Stretch: The absorption in the 1650-1600 cm⁻¹ range is attributed to the C=N stretching vibration within the thiadiazole ring.[9]
-
C-S Stretch: The C-S stretching vibration typically appears in the fingerprint region of the IR spectrum, and its identification can sometimes be challenging due to overlapping signals.
Experimental Protocol for IR Data Acquisition (General)
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrument Setup:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer. .
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
| m/z (mass-to-charge ratio) | Predicted Fragment | Interpretation |
| [M]⁺ | [C₄H₆N₂OS]⁺ | Molecular Ion |
| [M - 28]⁺ | [C₃H₂N₂OS]⁺ | Loss of ethylene (C₂H₄) |
| [M - 29]⁺ | [C₃H₃N₂OS]⁺ | Loss of an ethyl radical (•C₂H₅) |
| [M - 45]⁺ | [C₂HN₂S]⁺ | Loss of •C₂H₅O or •C₂H₄N |
Causality Behind Predictions:
-
Molecular Ion: The molecular ion peak ([M]⁺) will correspond to the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.
-
Fragmentation Pattern: The fragmentation pattern will be characteristic of the molecule's structure. Common fragmentation pathways for ethyl-substituted aromatic compounds include the loss of an ethyl radical or ethylene. The thiadiazole ring can also undergo characteristic cleavages.[10][11]
Experimental Protocol for MS Data Acquisition (General)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing rich structural information.
-
Electrospray Ionization (ESI): A soft ionization technique that typically results in a prominent molecular ion peak with less fragmentation, ideal for confirming the molecular weight.
-
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition and Analysis: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. The fragmentation pattern is then analyzed to deduce the structure of the molecule.
Visualizing the Molecular Structure and Analytical Workflow
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic analysis of a synthesized compound.
Conclusion
This technical guide has provided a detailed predicted spectroscopic analysis of this compound, covering ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. While direct experimental data is currently limited in the public domain, the predictions presented here are based on sound spectroscopic principles and data from closely related analogs. This information serves as a valuable resource for researchers working on the synthesis and characterization of this and similar heterocyclic compounds, aiding in the confirmation of their chemical structures and the advancement of their potential applications in drug discovery and development.
References
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(46), 30135-30148. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central. [Link]
- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Journal of the Chemical Society of Pakistan, 35(2), 336-341.
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2021). Molecules, 26(16), 4983. [Link]
- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 8(7), 837-846.
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1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2019). Molecules, 24(18), 3326. [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). International Journal of Nanomedicine, 13, 7337–7354. [Link]
- Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.
- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Preprints.org.
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Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]
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1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST WebBook. [Link]
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1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 26(1), 183-186.
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Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). Molecules, 28(14), 5483. [Link]
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Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). BMC Chemistry, 18(1), 74. [Link]
- Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1...
- 1H and 13C NMR chemical shifts of 1 compared with related heterocycles.
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules, 28(2), 896. [Link]
- 1H chemical shifts in NMR, part 18 1.
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Electron Ionization Mass Spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H) - PubMed. PubMed. [Link]
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ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calcul
- Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...
-
NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. YouTube. [Link]
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2013). International Journal of Medicinal Chemistry, 2013, 348948. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Novel 5-Ethyl-1,3,4-thiadiazol-2-ol Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole ring is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Derivatives of this heterocycle exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2] This wide range of activity is often attributed to the stable aromaticity of the ring and the presence of the =N-C-S- pharmacophore, which can engage in crucial hydrogen bonding and other interactions with biological targets.[2][3] This guide provides a comprehensive, experience-driven protocol for the synthesis of the core intermediate, 5-Ethyl-1,3,4-thiadiazol-2-ol (predominantly existing as its thione tautomer), and its subsequent derivatization. We delve into the causality behind experimental choices, provide self-validating protocols complete with characterization benchmarks, and illustrate key workflows to empower researchers in the development of novel therapeutic agents.
Part 1: Synthesis of the Core Scaffold: 5-Ethyl-1,3,4-thiadiazole-2-thiol
Principle and Rationale
The most robust and widely adopted method for constructing the 2-amino or 2-thiol substituted 1,3,4-thiadiazole ring is the acid-catalyzed cyclodehydration of an appropriate thiosemicarbazide derivative.[4][5] This approach is favored for its operational simplicity, use of readily available starting materials, and generally high yields.
Our synthesis begins with the preparation of an N-acylthiosemicarbazide intermediate, specifically 1-propanoylthiosemicarbazide, from the reaction of propanoyl chloride with thiosemicarbazide. This intermediate contains the requisite S-C-N-N-C backbone. The subsequent intramolecular cyclization, promoted by a strong dehydrating agent like concentrated sulfuric acid, efficiently forms the stable five-membered thiadiazole ring.[4][6]
Overall Synthesis Workflow
Caption: General workflow for the synthesis of the 5-Ethyl-1,3,4-thiadiazole-2-thiol core scaffold.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Propanoylthiosemicarbazide (Intermediate)
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend thiosemicarbazide (9.11 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Reaction Setup: Place the flask in an ice-water bath and cool the suspension to 0-5 °C with continuous stirring.
-
Expert Insight: This acylation reaction is exothermic. Maintaining a low temperature is critical to prevent side reactions and ensure the selective formation of the mono-acylated product.
-
-
Addition of Acylating Agent: Add propanoyl chloride (9.25 g, 0.1 mol) dropwise to the cooled suspension over a period of 30-45 minutes. A white precipitate will form as the reaction proceeds.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure completion.
-
Work-up and Isolation:
-
Filter the reaction mixture using a Büchner funnel.
-
Wash the collected white solid sequentially with cold water (2 x 50 mL) to remove any unreacted thiosemicarbazide hydrochloride, and then with cold diethyl ether (2 x 30 mL) to remove non-polar impurities.
-
Dry the resulting white crystalline solid under vacuum to yield 1-propanoylthiosemicarbazide. (Expected Yield: 85-95%).
-
Step 2: Synthesis of 5-Ethyl-1,3,4-thiadiazole-2-thiol (Core Scaffold)
-
Reaction Setup: Place the dried 1-propanoylthiosemicarbazide (14.7 g, 0.1 mol) in a 250 mL beaker or flask.
-
Cyclization: Place the flask in an ice bath. Carefully and slowly add concentrated sulfuric acid (50 mL) portion-wise with gentle stirring. The solid will dissolve, and the reaction is exothermic.
-
Expert Insight: The slow addition of concentrated H₂SO₄ is a crucial safety step and prevents charring of the organic material. Sulfuric acid acts as both a catalyst and a powerful dehydrating agent, facilitating the intramolecular cyclization and removal of a water molecule.[6]
-
-
Reaction Completion: After the addition, remove the flask from the ice bath and let it stand at room temperature for 12-16 hours (overnight).
-
Product Precipitation: Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with constant stirring. A pale yellow or off-white precipitate will form immediately.
-
Isolation and Purification:
-
Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7) to remove all traces of acid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-Ethyl-1,3,4-thiadiazole-2-thiol.
-
Dry the purified product in a vacuum oven. (Expected Yield: 70-85%).
-
Characterization Data for the Core Scaffold
| Analysis Technique | Expected Result for 5-Ethyl-1,3,4-thiadiazole-2-thiol |
| Appearance | Pale yellow or off-white crystalline solid |
| Melting Point (°C) | ~112-115 °C (Varies with purity) |
| FT-IR (cm⁻¹) | ~3100-2900 (N-H stretch of thione), ~2550 (weak S-H stretch), ~1550 (C=N stretch), ~1300 (C=S stretch) |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, N-H/S-H), 2.85 (q, 2H, -CH₂-), 1.25 (t, 3H, -CH₃) |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~178.0 (C=S), ~155.0 (C-Ethyl), ~22.0 (-CH₂-), ~11.5 (-CH₃) |
| Mass Spec (EI-MS) | m/z (%) = 146 [M]⁺ |
Part 2: Derivatization for Structure-Activity Relationship (SAR) Studies
Rationale for Derivatization
The synthesized core scaffold possesses a nucleophilic thiol group which is an ideal handle for chemical modification. Derivatizing this position allows for the systematic exploration of the chemical space around the thiadiazole core. By introducing various alkyl, aryl, or acyl moieties, researchers can modulate key physicochemical properties such as:
-
Lipophilicity: Affects membrane permeability and target engagement.
-
Steric Bulk: Probes the size and shape of the target's binding pocket.
-
Electronic Effects: Alters the acidity and reactivity of the molecule.
-
Hydrogen Bonding Capacity: Introduces new donor/acceptor sites for target interaction.
This systematic modification is fundamental to establishing a Structure-Activity Relationship (SAR) and optimizing a lead compound's potency and selectivity.[7]
General Derivatization Workflow
Caption: Workflow for S-alkylation/acylation of the core thiadiazole scaffold.
Protocol: Synthesis of 2-(Benzylthio)-5-ethyl-1,3,4-thiadiazole
-
Reagent Preparation: To a solution of 5-Ethyl-1,3,4-thiadiazole-2-thiol (1.46 g, 10 mmol) in 50 mL of acetone, add anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Expert Insight: Potassium carbonate is a mild base sufficient to deprotonate the acidic thiol, generating the thiolate anion in situ. Acetone is an excellent solvent for this Sₙ2 reaction as it readily dissolves the starting material and is polar enough to support the reaction without interfering.
-
-
Addition of Electrophile: Stir the suspension vigorously for 15 minutes at room temperature. Then, add benzyl bromide (1.71 g, 10 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears (typically 4-6 hours).
-
Work-up:
-
Filter off the potassium salts.
-
Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Data Table for Representative Derivatives
| Electrophile (R-X) | Derivative Structure (R Group) | Expected Yield (%) | Physical State |
| Benzyl Bromide | -CH₂-Ph | 85-92 | White Solid |
| Ethyl Iodide | -CH₂-CH₃ | 80-88 | Low-melting Solid |
| Chloroacetyl Chloride | -C(O)-CH₂Cl | 75-85 | Crystalline Solid |
| 4-Nitrobenzyl Bromide | -CH₂-C₆H₄-NO₂ | 88-95 | Yellow Solid |
Part 3: The Critical Thiol-Thione Tautomerism
A fundamental concept for researchers working with this scaffold is the prototropic tautomerism between the thiol (-ol) and thione forms. While the topic specifies the "-ol" derivative, in reality, the equilibrium strongly favors the 5-Ethyl-1,3,4-thiadiazolidine-2-thione tautomer, especially in the solid state and in most common solvents. This is due to the greater thermodynamic stability of the C=S double bond within this heterocyclic system.
Caption: Tautomeric equilibrium between the thiol and thione forms.
Note: Placeholder images are used in the DOT script. In a real application, these would be replaced with actual chemical structure images.
Spectroscopic Differentiation:
-
IR Spectroscopy: The presence of a strong absorption band around 1300-1350 cm⁻¹ (indicative of a C=S bond) and a broad band around 3100 cm⁻¹ (N-H stretch) confirms the predominance of the thione form. A weak band near 2550 cm⁻¹ (S-H stretch) would indicate the thiol form.
-
¹H-NMR Spectroscopy: In a solvent like DMSO-d₆, the thione tautomer will show a broad singlet far downfield (δ > 13 ppm) corresponding to the N-H proton, whereas the thiol tautomer would show an S-H proton at a different chemical shift.
Understanding this equilibrium is vital, as the reactivity resides with the thiol form (or its conjugate base, the thiolate), even if it is the minor component in the equilibrium.
References
-
Synthesis of 5-Substituted 2-(2,4Dihydroxyphenyl)-1,3,4-thiadiazoles. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Al-Abdullah, E. S., Al-Tuwaijri, H. M., Hassan, H. M., & El-Emam, A. A. (2020). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Al-Issa, S. A. (2013). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Molecules, 18(9), 10302–10313. [Link]
-
Sayiner, H. S., Yilmazer, M. I., Abdelsalam, A. T., Ganim, M. A., Baloglu, C., Altunoglu, Y. C., Gür, M., Saracoglu, M., Attia, M. S., Mahmoud, S. A., Mohamed, E. H., Boukherroub, R., Al-Shaalan, N. H., Alharthi, S., Kandemirli, F., & Amin, M. A. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30043–30057. [Link]
-
Shankar, S., Kumar, R., Baskaran, M., & Hari, R. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., Abd-El-Aziz, A. S., & El-Sayed, W. A. (2020). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Chemistry Central Journal, 14(1), 1-13. [Link]
-
Mohammed, A. J., Adnan, S., & Thamer, H. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Retrieved January 27, 2026, from [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). Connect Journals. Retrieved January 27, 2026, from [Link]
-
Verma, A., Singour, P., & Sharma, S. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8706. [Link]
-
Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Al-Jibouri, M. N. A. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Annals of the Romanian Society for Cell Biology, 25(6), 1184-1193. Retrieved January 27, 2026, from [Link]
-
Muscarà, C., Miritello, V., Renda, G., & Prestipino, V. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 25(2), 1109. [Link]
-
Yancheva, D., & Zhelyazkova, T. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59. Retrieved January 27, 2026, from [Link]
-
4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
da Silva, A. C., Lapis, A. A. M., & de Souza, M. V. N. (2013). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 5(2), 227-247. Retrieved January 27, 2026, from [Link]
-
Al-Masoudi, W. A., & Al-Amiery, A. A. (2012). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Organic and Medicinal Chemistry Letters, 2(1), 32. [Link]
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Protocol for N-alkylation of 5-Ethyl-1,3,4-thiadiazol-2-ol
Application Note: Regioselective N-Alkylation of 5-Ethyl-1,3,4-thiadiazol-2-ol
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antimicrobial, anticonvulsant, and anticancer therapeutics. This guide details the protocol for the N-alkylation of this compound.
Achieving high regioselectivity (N- vs. O-alkylation) is the primary challenge due to the ambident nucleophilicity of the substrate. This protocol utilizes the Principles of Hard and Soft Acids and Bases (HSAB) to favor the formation of the thermodynamically stable 3-alkyl-5-ethyl-1,3,4-thiadiazol-2(3H)-one (N-alkylated product) over the kinetic O-alkylated ether.
Mechanistic Insight & Regioselectivity
Tautomeric Equilibrium
The substrate, this compound (1 ), exists in a tautomeric equilibrium with its lactam form, 5-ethyl-1,3,4-thiadiazol-2(3H)-one (2 ). In polar aprotic solvents (e.g., DMF, DMSO), the equilibrium shifts significantly toward the lactam (2-one) form.
Upon deprotonation by a base, an ambident anion (3 ) is generated. This anion delocalizes the negative charge between the nitrogen (N3) and the exocyclic oxygen.
-
Nitrogen (N3): Acts as a softer nucleophilic center.[1]
-
Oxygen: Acts as a harder nucleophilic center.
Controlling the Pathway
To maximize N-alkylation (Pathway A), we employ soft electrophiles (alkyl halides) in polar aprotic solvents . This combination solvates the cation (K⁺ or Na⁺), leaving the anion "naked" and more reactive, while the solvent dielectric favors the formation of the dipolar N-alkylated lactam.
Figure 1: Tautomerism and Reaction Pathways
Caption: Mechanistic divergence of the ambident thiadiazole anion. Pathway A (Green) is the target of this protocol.
Pre-Reaction Planning
Reagent Selection Table
| Component | Reagent | Role | Rationale |
| Substrate | This compound | Nucleophile | Starting material. |
| Base | Potassium Carbonate (K₂CO₃) | Base | Mild, anhydrous base suitable for forming the anion in DMF without promoting elimination side reactions. |
| Solvent | DMF (N,N-Dimethylformamide) | Solvent | High dielectric constant promotes N-alkylation; dissolves polar substrate effectively. |
| Electrophile | Alkyl Halide (R-Br or R-I) | Electrophile | Bromides/Iodides are softer than chlorides, favoring reaction at the softer Nitrogen center. |
| Catalyst | TBAI (Tetrabutylammonium iodide) | Phase Transfer | Optional additive (10 mol%) to accelerate sluggish reactions (Finkelstein reaction in situ). |
Detailed Experimental Protocol
Objective: Synthesis of 3-benzyl-5-ethyl-1,3,4-thiadiazol-2(3H)-one (Model Reaction).
Step 1: Preparation and Deprotonation
-
Setup: Equip a dry 50 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the RBF with This compound (1.0 equiv, 5.0 mmol, 650 mg). Add anhydrous DMF (10 mL, 0.5 M concentration).
-
Base Addition: Add anhydrous K₂CO₃ (1.5 equiv, 7.5 mmol, 1.04 g).
-
Note: Ensure K₂CO₃ is finely powdered to maximize surface area.
-
-
Activation: Stir the suspension at Room Temperature (RT) for 30 minutes .
-
Observation: The mixture may become slightly yellow, indicating anion formation.
-
Step 2: Alkylation
-
Addition: Add Benzyl Bromide (1.2 equiv, 6.0 mmol, 0.71 mL) dropwise via syringe over 5 minutes.
-
Critical: If the alkyl halide is volatile or reactive (e.g., Methyl Iodide), cool the mixture to 0°C during addition, then warm to RT.
-
-
Reaction: Stir the mixture at 60°C for 4–6 hours.
-
Monitoring: Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting material (more polar) should disappear, and a less polar spot (N-alkyl product) should appear.
-
Step 3: Workup and Isolation
-
Quench: Pour the reaction mixture into Ice-Water (50 mL) with vigorous stirring.
-
Result: The N-alkylated product often precipitates as a solid.
-
-
Extraction (if oil forms): If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with Brine (2 x 20 mL) and Water (2 x 20 mL) to remove DMF.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 4: Purification
-
Recrystallization: For solid products, recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .
-
Chromatography: If O-alkylation is observed (minor spot), purify via silica gel column chromatography (Gradient: 0%
20% EtOAc in Hexanes).
Validation & Quality Control
To confirm the synthesis of the N-isomer over the O-isomer, specific spectral signatures must be verified.
| Method | Parameter | N-Alkylated Target (Lactam) | O-Alkylated Byproduct (Lactim Ether) |
| IR Spectroscopy | C=O Stretch | Strong band @ 1660–1690 cm⁻¹ | Absent (C=N stretch instead) |
| ¹H NMR | N-CH₂ Shift | ||
| ¹³C NMR | Carbonyl (C=O) | ~170 ppm | Absent (C-O carbon ~165 ppm) |
Figure 2: Analytical Decision Tree
Caption: Rapid spectroscopic validation workflow to distinguish regioisomers.
Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Reaction
-
Solution: Add 10 mol% TBAI (Tetrabutylammonium iodide). The iodide acts as a better nucleophile to form the alkyl iodide in situ, which is then more reactive toward the thiadiazole anion.
-
-
Issue: High O-Alkylation Ratio
-
Solution: Switch solvent to Acetone (lower temperature reflux) or switch base to Et₃N (softer base). Avoid silver salts (Ag₂CO₃), as silver coordinates to nitrogen, blocking it and forcing O-alkylation.
-
-
Issue: Difficulty Removing DMF
-
Solution: Wash the organic layer with 5% LiCl solution during workup. LiCl dramatically increases the partitioning of DMF into the aqueous phase.
-
References
- Regioselective Alkylation Mechanism: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Discusses Ambident Nucleophiles and HSAB theory).
-
Thiadiazole Tautomerism & Synthesis
-
Kadi, A. A., et al. (2010).[2] "Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives." European Journal of Medicinal Chemistry, 45(11), 5006-5011.
-
-
N-Alkylation Protocols
-
Aggarwal, R., et al. (2011). "Regioselective synthesis of 3-substituted-1,3,4-thiadiazol-2-ones." Chinese Chemical Letters, 22(3), 308-311.
-
- Spectroscopic Characterization: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Reference for Carbonyl vs. Imine IR/NMR shifts).
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Application Notes and Protocols: In Vitro Cytotoxicity Assessment of Novel Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Therapeutic Potential and Toxicological Screening of Thiadiazole Scaffolds
The thiadiazole ring is a vital pharmacophore in modern medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The structural versatility of the thiadiazole nucleus allows for the design of compounds that can interact with various biological targets.[3] Specifically, in oncology, 1,3,4-thiadiazole derivatives have emerged as a promising class of compounds due to their ability to interfere with processes related to DNA replication, making them cytotoxic to rapidly dividing cancer cells.[1] Many compounds containing the 1,3,4-thiadiazole core have demonstrated significant antiproliferative effects against a range of human tumor cell lines.[2][4]
Given their potent biological activity, a critical step in the preclinical development of novel thiadiazole derivatives is the rigorous evaluation of their cytotoxic potential. In vitro cytotoxicity assays serve as a fundamental tool for this purpose, providing essential data on a compound's potency (e.g., IC50 values), selectivity, and preliminary mechanism of action.[5] This application note provides a comprehensive guide to establishing a robust and reliable in vitro cytotoxicity testing protocol for novel thiadiazole derivatives, with a focus on the underlying scientific principles and best practices to ensure data integrity.
Foundational Principles of In Vitro Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is contingent upon the anticipated mechanism of action of the test compound and the specific research question. Here, we delve into the causality behind two widely adopted and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which in many cases, correlates with cell viability. The core principle of this assay lies in the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[6] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable, metabolically active cells.[7]
It is crucial to recognize that the MTT assay is an indirect measure of cell viability and can be influenced by factors that alter cellular metabolism without directly causing cell death.[8] Therefore, careful optimization and the inclusion of appropriate controls are paramount for accurate data interpretation.
LDH Assay: A Direct Indicator of Cell Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with compromised plasma membranes.[9][10] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon cell lysis or membrane damage.[9] The assay involves a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[11] The amount of formazan produced is directly proportional to the amount of LDH released, and thus, to the extent of cytotoxicity.[11] Unlike the MTT assay, the LDH assay provides a more direct measure of cell death involving membrane disruption (necrosis).[10]
Experimental Design and Workflow
A well-structured experimental design is the cornerstone of a reliable cytotoxicity assessment. The following workflow provides a logical sequence for screening novel thiadiazole derivatives.
Caption: A generalized workflow for the in vitro cytotoxicity assessment of thiadiazole derivatives.
Detailed Protocols
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the therapeutic target of the thiadiazole derivatives.[12] For anticancer screening, a panel of cancer cell lines representing different tumor types is often employed, such as those from the NCI-60 panel.[13] It is also highly recommended to include a non-cancerous cell line (e.g., human fibroblasts) to assess the selectivity of the compounds.[12][14]
Protocol:
-
Culture selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%) before seeding for experiments.
MTT Cytotoxicity Assay Protocol
Materials:
-
Thiadiazole derivatives
-
Selected cell lines
-
96-well flat-bottom plates
-
Complete growth medium
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the thiadiazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include appropriate controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the same concentration of the solvent used to dissolve the compound.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium gently to avoid dislodging the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
-
Absorbance Measurement:
LDH Cytotoxicity Assay Protocol
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency)
-
Thiadiazole derivatives
-
Selected cell lines
-
96-well flat-bottom plates
-
Complete growth medium
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is often beneficial to run the MTT and LDH assays in parallel on sister plates.
-
-
Sample Collection:
-
After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[11] Be careful not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Stopping the Reaction and Absorbance Measurement:
-
Controls for LDH Assay:
Data Analysis and Interpretation
Calculation of Percentage Cytotoxicity and IC50 Values
The percentage of cytotoxicity is calculated using the following formulas:
For MTT Assay: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 % Cytotoxicity = 100 - % Viability
For LDH Assay: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Culture Medium Background) / (Absorbance of Maximum LDH Release - Absorbance of Culture Medium Background)] x 100[11]
The IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity, is a key parameter for quantifying a compound's potency.[17] IC50 values are determined by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
Quantitative data should be summarized in a clear and concise table for easy comparison of the cytotoxic activities of different thiadiazole derivatives across various cell lines.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) ± SD | Selectivity Index (SI) |
| Derivative 1 | MCF-7 | 48 | 15.2 ± 1.8 | 3.2 |
| Derivative 1 | A549 | 48 | 25.6 ± 2.5 | 1.9 |
| Derivative 1 | Normal Fibroblast | 48 | 48.7 ± 4.1 | - |
| Derivative 2 | MCF-7 | 48 | 5.8 ± 0.7 | 10.1 |
| Derivative 2 | A549 | 48 | 12.3 ± 1.1 | 4.7 |
| Derivative 2 | Normal Fibroblast | 48 | 58.6 ± 5.3 | - |
| Doxorubicin | MCF-7 | 48 | 0.5 ± 0.06 | 20.0 |
| Doxorubicin | A549 | 48 | 0.8 ± 0.09 | 12.5 |
| Doxorubicin | Normal Fibroblast | 48 | 10.0 ± 1.2 | - |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells[14]
Delving Deeper: Mechanistic Insights
While the MTT and LDH assays provide valuable information on the cytotoxic effects of thiadiazole derivatives, they do not elucidate the underlying mechanism of cell death. Further assays are often necessary to determine whether the compounds induce apoptosis (programmed cell death) or necrosis.
Caspase Activity Assays for Apoptosis Detection
A hallmark of apoptosis is the activation of a family of cysteine proteases called caspases.[18] Caspase-3 is a key executioner caspase in the apoptotic pathway.[19]
Caption: Simplified intrinsic apoptosis pathway potentially activated by thiadiazole derivatives.
Protocol Outline:
-
Treat cells with the thiadiazole derivative at its IC50 concentration.
-
Lyse the cells and incubate the lysate with a caspase-3 specific substrate (e.g., DEVD-pNA).
-
Measure the colorimetric or fluorometric signal generated upon substrate cleavage, which is proportional to caspase-3 activity.[19]
Reactive Oxygen Species (ROS) Production Assay
Some anticancer agents exert their effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[20]
Protocol Outline:
-
Culture cells in a 96-well plate and treat with the thiadiazole derivative.
-
Load the cells with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[20]
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[20]
-
Measure the fluorescence intensity using a microplate reader or flow cytometer.[20][21]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects.[22] | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| High background in MTT assay | Microbial contamination, interference from phenol red or serum.[23] | Visually inspect plates for contamination. Use phenol red-free medium. Consider using serum-free medium during the MTT incubation step.[23] |
| Low absorbance in MTT assay | Insufficient cell number, incorrect wavelength, incomplete formazan dissolution. | Optimize cell seeding density. Verify the microplate reader settings. Increase shaking time or gently pipette to dissolve crystals. |
| High background LDH release in controls | Rough handling of cells during medium changes, inherent LDH in serum. | Handle cells gently. Use the culture medium background control to subtract serum LDH activity.[11] |
Conclusion
This application note provides a robust framework for the in vitro cytotoxicity assessment of novel thiadiazole derivatives. By employing a combination of metabolic and membrane integrity assays, and by delving into mechanistic studies, researchers can obtain a comprehensive understanding of the cytotoxic potential of their compounds. Adherence to the principles of careful experimental design, appropriate controls, and thorough data analysis will ensure the generation of high-quality, reproducible data, which is essential for the advancement of thiadiazole-based drug discovery programs.
References
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LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences. Retrieved from [Link]
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Thiadiazole derivatives in clinical trials | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]
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MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]
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MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
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LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved from [Link]
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El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2019). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Future Medicinal Chemistry, 11(21), 2781–2797. [Link]
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The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). Cells, 10(12), 3327. [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020, December 1). Molecules, 25(23), 5697. [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020, November 29). Molecules, 25(23), 5697. [Link]
-
Apoptosis-associated caspase activation assays. (2001). Methods in Cell Biology, 66, 177–194. [Link]
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What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved from [Link]
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ROS Assay Kit Protocol. (n.d.). OxiSelect. Retrieved from [Link]
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LDH cytotoxicity assay. (2024, December 11). protocols.io. Retrieved from [Link]
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). Cancers, 10(10), 346. [Link]
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Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019, July 11). ACS Omega, 4(7), 12136–12142. [Link]
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Apoptosis – what assay should I use? (2025, August 5). BMG Labtech. Retrieved from [Link]
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(PDF) Thiadiazole derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
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Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. (2022). Journal of the Iranian Chemical Society, 19(11), 4785–4803. [Link]
-
Can anyone help me to find out the problems for MTT assay? (2018, October 25). ResearchGate. Retrieved from [Link]
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Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]
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Flow Cytometric Detection of Reactive Oxygen Species. (n.d.). Bio-protocol. Retrieved from [Link]
-
Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. (2024, November 6). RSC Advances, 14(49), 35689–35709. [Link]
-
In vitro human cell line models to predict clinical response to anticancer drugs. (2014, October 1). Pharmacogenomics, 15(13), 1695–1709. [Link]
-
Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. (2022, December 19). Molecules, 27(24), 8996. [Link]
-
EZAssayTM Reactive oxygen species (ROS) Assay Kit. (n.d.). HiMedia Laboratories. Retrieved from [Link]
-
(PDF) Measuring Apoptosis: Caspase Inhibitors and Activity Assays. (2025, August 10). ResearchGate. Retrieved from [Link]
-
struggling with MTT assay. (2023, December 18). Reddit. Retrieved from [Link]
-
An overview of biological activities of thiadiazole derivatives. (2024, July 23). Wisdomlib. Retrieved from [Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024, May 17). International Journal of Molecular Sciences, 25(10), 5459. [Link]
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Application Notes and Protocols for the Analytical Characterization of 5-Ethyl-1,3,4-thiadiazol-2-ol
Introduction: The Structural Nuances of 5-Ethyl-1,3,4-thiadiazol-2-ol
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the 1,3,4-thiadiazole scaffold.[1][2] The robust characterization of this molecule is paramount for ensuring its purity, stability, and quality, which are critical parameters in the drug development pipeline. A key structural feature of this compound is its potential for keto-enol tautomerism, existing in equilibrium between the hydroxyl (-ol) form and a thione (=S) form. This tautomerism can be influenced by the solvent, pH, and solid-state packing, making a multi-faceted analytical approach essential for a comprehensive understanding of its chemical nature.
This guide provides a detailed overview of the primary analytical techniques and protocols for the thorough characterization of this compound, offering insights into the rationale behind methodological choices and the interpretation of the resulting data.
I. Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase method is generally suitable for this moderately polar compound.
Rationale for Method Selection
A reverse-phase HPLC method using a C18 column is selected for its versatility and wide applicability in the pharmaceutical industry. The mobile phase, a combination of an organic modifier (like acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention and separation of the analyte from its potential impurities. The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase helps to ensure consistent peak shape by suppressing the ionization of any acidic or basic functional groups.[3][4]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
1. Reagents and Materials:
- This compound reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or Phosphoric acid)
- Methanol (for cleaning)
2. Instrumentation:
- HPLC system with a quaternary or binary pump
- Autosampler
- Column oven
- UV-Vis detector
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 min, hold at 90% B for 5 min, return to 10% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
4. Sample Preparation:
- Prepare a stock solution of the reference standard at 1 mg/mL in the sample diluent.
- Prepare working solutions by diluting the stock solution to a suitable concentration range (e.g., 1-100 µg/mL) for linearity assessment.
- For purity analysis, prepare a sample solution at a concentration of approximately 0.5 mg/mL.
5. Data Analysis:
- Purity: Calculate the area percentage of the main peak relative to the total peak area in the chromatogram.
- Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the reference standard. Determine the concentration of the analyte in unknown samples by interpolation from this curve.
II. Structural Elucidation: Spectroscopic Techniques
A combination of spectroscopic methods is essential for the unambiguous structural confirmation of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the potential for tautomerism, the choice of solvent can be critical. Aprotic solvents like DMSO-d₆ are often preferred as they can help in observing exchangeable protons.[5]
1. ¹H NMR Spectroscopy:
- Expected Signals:
- An ethyl group will show a triplet (for the -CH₃) and a quartet (for the -CH₂-).
- A broad singlet for the -OH or -NH proton, which is exchangeable with D₂O. The chemical shift of this proton can be highly variable depending on concentration and solvent.
- Causality: The splitting patterns (triplet and quartet) arise from the coupling between adjacent non-equivalent protons. The broadness of the OH/NH peak is due to chemical exchange and quadrupole effects from the adjacent nitrogen atom.[5]
2. ¹³C NMR Spectroscopy:
- Expected Signals:
- Two signals for the ethyl group carbons.
- Two distinct signals for the carbons of the 1,3,4-thiadiazole ring. Typically, the C2 carbon (attached to the oxygen/sulfur) and the C5 carbon (attached to the ethyl group) resonate at different chemical shifts, often in the range of 155-180 ppm.[6][7]
- Expertise: Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for definitively assigning the proton and carbon signals, especially for complex molecules or for confirming the tautomeric form present in solution.
Detailed NMR Protocol
1. Sample Preparation:
- Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- For D₂O exchange, acquire a ¹H NMR spectrum, then add a drop of D₂O, shake the tube, and re-acquire the spectrum. The signal corresponding to the -OH or -NH proton should disappear or significantly decrease in intensity.
2. Instrumentation and Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Freq. | 400 MHz or higher | 100 MHz or higher |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Number of Scans | 16-64 | 1024 or more |
| Relaxation Delay | 1-2 s | 2-5 s |
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will likely show characteristic bands for the tautomeric forms.
-
-OH form: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.
-
-thione form: A strong C=S stretching band, typically in the range of 1050-1250 cm⁻¹, and an N-H stretching band around 3100-3300 cm⁻¹.
-
Common bands: C-H stretching of the ethyl group (around 2850-2950 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-S stretching within the ring.[6][8]
Detailed FT-IR Protocol
1. Sample Preparation:
- Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
2. Data Acquisition:
- Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
- Place the sample in the instrument and acquire the sample spectrum.
- Typically, data is collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
C. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron ionization (EI) or electrospray ionization (ESI) are commonly used methods.
-
Expected Data: The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₄H₆N₂OS, MW = 130.17 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for alkyl-substituted thiadiazoles include the loss of the alkyl group or cleavage of the thiadiazole ring.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.
Detailed MS Protocol (ESI-MS)
1. Sample Preparation:
- Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- A small amount of formic acid (0.1%) can be added to promote ionization in positive ion mode.
2. Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3-4 kV |
| Drying Gas Flow | 5-10 L/min |
| Drying Gas Temp. | 250-350 °C |
| Mass Range | m/z 50-500 |
III. Thermal Properties: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile of the compound. This is particularly important for understanding its stability during storage and processing.[10][11]
Experimental Workflow: TGA
Caption: A simplified workflow for Thermogravimetric Analysis (TGA).
Detailed TGA Protocol
1. Instrumentation:
- Thermogravimetric Analyzer
2. Experimental Conditions:
| Parameter | Recommended Setting |
| Sample Weight | 5-10 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 600 °C (or higher if needed) |
| Atmosphere | Nitrogen (or air for oxidative stability) |
| Flow Rate | 20-50 mL/min |
3. Data Analysis:
- The resulting TGA curve plots the percentage of weight loss against temperature.
- The onset temperature of decomposition provides an indication of the thermal stability of the compound.
- The number of steps in the decomposition curve can suggest different thermal degradation pathways.
IV. Physicochemical Characterization
Understanding the physicochemical properties of this compound is crucial for its formulation and development as a potential drug candidate.
A. Solubility Determination
The solubility of the compound in various solvents (e.g., water, buffers at different pH values, organic solvents) should be determined. The shake-flask method is a common and reliable technique for this purpose.[12]
Detailed Shake-Flask Solubility Protocol
1. Procedure:
- Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
- Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.
- Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
B. Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Detailed Melting Point Protocol
1. Instrumentation:
- Melting point apparatus (capillary method)
2. Procedure:
- Pack a small amount of the finely powdered, dry sample into a capillary tube.
- Place the capillary tube in the melting point apparatus.
- Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
- Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range is indicative of high purity. For a related compound, 2-Amino-5-ethyl-1,3,4-thiadiazole, the melting point is reported as 200-203 °C.
Conclusion
The comprehensive analytical characterization of this compound requires a multi-technique approach. The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this important heterocyclic compound. The interplay of chromatographic and spectroscopic techniques, combined with the evaluation of its thermal and physicochemical properties, will yield a complete and reliable analytical profile.
References
- SIELC Technologies. (2018). Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column.
- SIELC Technologies. (2018). 5-Amino-1,3,4-thiadiazole-2-thiol.
- Karaman, M. et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances.
- BenchChem. (2025). Technical Support Center: Refining Spectroscopic Characterization Methods for 1,3,4-Thiadiazole Derivatives.
- ChemicalBook. Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate synthesis.
- Kumar, A. K. I. et al. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers.
- ResearchGate. Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,....
- ResearchGate. 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3.
- Al-Jbouri, S. M. A., & Al-Janabi, A. S. H. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry.
- ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.
- Abdel-Wahab, B. F. et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy.
- Malik, G. M. et al. (2018). Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives. Fibers and Polymers.
- Al-Omar, M. A. et al. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate.
- Sigma-Aldrich. 2-Amino-5-ethyl-1,3,4-thiadiazole 97.
- Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences.
- Szafranski, K. et al. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules.
- Fakhimi, A. et al. (2018). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research.
-
University of Baghdad Digital Repository. (2023). Designed new mesogence containing 5H-thiazolo[3,4-b][3][5][6]ihiadiazole: Synthesis and investigation of liquid crystals propertie. Available at:
- Semantic Scholar. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.
- Khazi, I. M. et al. (1994). ChemInform Abstract: Mass Spectra of Some 1,3,4-Thiadiazole Derivatives. ChemInform.
- CORE. Thermodynamic Functions of Thiadiazoles.
- ChemicalBook. 2-Amino-5-ethyl-1,3,4-thiadiazole(14068-53-2)IR1.
- Gümüş, P. et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules.
- Kumari, S. et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry.
- MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Ethyl-1,3,4-thiadiazol-2-ol functionalization
This technical guide details the optimization of reaction conditions for 5-Ethyl-1,3,4-thiadiazol-2-ol , focusing on the critical challenge of controlling regioselectivity (N- vs. O-functionalization).
Subject: Optimization of Reaction Conditions & Troubleshooting Guide Applicable Compound: this compound (CAS: 14068-53-2 / Tautomer: 5-Ethyl-1,3,4-thiadiazol-2(3H)-one) Target Audience: Medicinal Chemists, Process Chemists
Core Chemistry & Regioselectivity Analysis[1][2][3][4]
The functionalization of this compound is governed by its tautomeric equilibrium. While often named as the "2-ol" (lactim), this scaffold predominantly exists as the 2-one (lactam) in the solid state and in polar solvents. This equilibrium dictates the nucleophilic sites available for reaction.
Tautomeric Equilibrium & Reactive Sites
The molecule presents an ambident nucleophile system. The nitrogen at position 3 (
Figure 1: Tautomeric equilibrium of this compound. The N3-position is generally more nucleophilic under standard basic conditions.
Strategic Decision Matrix: N- vs. O-Alkylation
| Desired Transformation | Dominant Mechanism | Key Reagents | Solvent System |
| N-Alkylation (Major) | Alkyl Halides + Weak Base ( | DMF, Acetone, MeCN | |
| O-Alkylation (Minor) | Alkyl Halides + | Toluene, Benzene (Non-polar) | |
| O-Alkylation (Alternative) | Mitsunobu Reaction | Alcohol + DIAD/PPh3 | THF, DCM |
Optimization Protocols (Step-by-Step)
Protocol A: Standard N-Alkylation (High Yield)
Targeting the N3-position using soft electrophiles.
-
Stoichiometry: 1.0 eq Substrate : 1.2 eq
: 1.1 eq Electrophile (R-X). -
Solvent: Anhydrous DMF (Dimethylformamide). Rationale: Polar aprotic solvents stabilize the transition state and dissolve the polar thiadiazole scaffold.
-
Procedure:
-
Dissolve this compound in DMF (0.5 M concentration).
-
Add
(finely ground) and stir at RT for 30 min to ensure deprotonation. -
Add alkyl halide dropwise.
-
Heat to 60–80°C. Note: Higher temperatures may promote O-alkylation side products or degradation.
-
Monitor via TLC/LCMS.
-
-
Workup: Pour into ice water. The N-alkylated product typically precipitates. Filter and wash with water.
Protocol B: Selective O-Alkylation
Forcing reaction at the oxygen atom.
-
Reagents: 1.0 eq Substrate : 1.1 eq
: 1.2 eq Alkyl Iodide. -
Solvent: Toluene or Benzene. Rationale: Non-polar solvents suppress the ionic character of the N-metal bond, favoring the "harder" oxygen attack (HSAB theory).
-
Procedure:
-
Suspend substrate and silver carbonate in Toluene.
-
Add Alkyl Iodide.
-
Reflux in the dark (to prevent silver salt degradation).
-
-
Workup: Filter through Celite to remove silver salts. Concentrate filtrate.[1]
Troubleshooting & FAQs
Q1: I am observing a mixture of N- and O-isomers. How do I shift the ratio?
Diagnosis: This is common with reactive electrophiles (e.g., benzyl bromide, methyl iodide).
-
To favor N-alkylation: Switch to a "softer" counter-ion. Use
in DMF. The "naked" anion in DMF reacts predominantly at the nitrogen. -
To favor O-alkylation: Use the Mitsunobu reaction (Substrate + R-OH +
+ DEAD/DIAD). While Mitsunobu often favors N-alkylation in amides, for specific heterocyclic lactams, steric bulk on the alcohol can shift selectivity to Oxygen. Alternatively, use the Silver Salt method described in Protocol B.
Q2: My reaction has stalled (Low Conversion).
Diagnosis: The 5-ethyl group provides mild steric hindrance, and the thiadiazole ring is electron-withdrawing, making the nucleophile relatively weak.
-
Solution 1 (Catalysis): Add 10 mol% NaI (Finkelstein condition) if using alkyl chlorides/bromides.
-
Solution 2 (Temperature): Increase temperature to 100°C, but switch base to DIPEA if carbonate hydrolysis is suspected.
-
Solution 3 (Solubility): Ensure the starting material is fully dissolved. If DMF fails, try NMP (N-methyl-2-pyrrolidone) or DMSO .
Q3: The product is oiling out during aqueous workup.
Diagnosis: 5-ethyl-1,3,4-thiadiazoles are often amphiphilic.
-
Fix: Do not just filter. Extract the aqueous quench with EtOAc/THF (3:1) . The THF helps pull the polar heterocycle into the organic phase. Wash the organic layer with saturated LiCl solution to remove DMF.
Q4: How do I distinguish N-alkyl vs O-alkyl products by NMR?
Technical Check:
-
NMR: Look at the Carbonyl/C-O carbon (C2 position).
-
N-alkyl (Lactam): Carbonyl signal typically ~165–175 ppm .
-
O-alkyl (Lactim): C-O signal typically upfield at ~155–160 ppm .
-
-
IR Spectroscopy:
-
N-alkyl: Strong C=O stretch ~1660–1690
. -
O-alkyl: Absence of Carbonyl stretch; presence of C=N bands.
-
Experimental Logic Flowchart
Figure 2: Decision tree for selecting reaction conditions based on the desired regioisomer.
References
-
Regioselectivity in Thiadiazole Alkylation : Journal of Organic Chemistry. "Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives." (Discussion on N vs O selectivity in similar azole systems).
-
Tautomerism of 1,3,4-Thiadiazoles : Acta Crystallographica. "Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)..." (Confirming the dominance of the lactam/amine tautomer in solid state).
-
General Synthesis & Reactivity : International Journal of Research in Applied Science & Engineering Technology. "Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions."
-
Mitsunobu Reaction on Lactams : Tetrahedron Letters. "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone" (Mechanistic parallel for heterocyclic lactam alkylation).
Sources
Strategies for scaling up the production of 5-Ethyl-1,3,4-thiadiazol-2-ol
Technical Support Center: 5-Ethyl-1,3,4-thiadiazol-2-ol Production
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the production of this important heterocyclic compound, moving beyond simple protocols to explain the fundamental principles that ensure success from the bench to pilot scale. The 1,3,4-thiadiazole core is a key pharmacophore in numerous biologically active agents, making robust synthesis and scale-up strategies critical for drug development.[1][2]
This document addresses common challenges through a practical question-and-answer format, offering troubleshooting guides and detailed experimental procedures.
Part 1: Synthesis Fundamentals and FAQs
The synthesis of 5-substituted-1,3,4-thiadiazol-2-ols (which exist in tautomeric equilibrium with their thione form, 5-substituted-1,3,4-thiadiazole-2-thiones) is most commonly achieved through the cyclization of a thiosemicarbazide derivative with carbon disulfide (CS₂) in a basic medium.[3][4][5] This method is robust, generally high-yielding, and utilizes readily available starting materials.
Q1: What is the primary reaction pathway for synthesizing this compound?
Answer: The most direct and widely used route involves the reaction of 4-ethyl-3-thiosemicarbazide with carbon disulfide (CS₂) in the presence of a base, typically an alkali metal hydroxide like potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent such as ethanol.[4][6] The reaction proceeds via an intermediate dithiocarbazate salt, which upon heating, cyclizes with the elimination of water and hydrogen sulfide to form the thiadiazole ring. Subsequent acidification of the reaction mixture protonates the resulting salt to yield the final product.
Caption: General reaction workflow for the synthesis of this compound.
Q2: Can you provide a detailed, validated lab-scale protocol?
Answer: Absolutely. This protocol is a robust starting point for lab-scale synthesis (e.g., 5-10 g).
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Ethyl-3-thiosemicarbazide
-
Potassium Hydroxide (KOH)
-
Carbon Disulfide (CS₂)
-
Absolute Ethanol
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Deionized Water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (1.0 eq) in absolute ethanol.
-
Addition of Thiosemicarbazide: To the stirred solution, add 4-ethyl-3-thiosemicarbazide (1.0 eq). Stir until all solids are dissolved.
-
Addition of Carbon Disulfide: Cool the mixture in an ice bath. Slowly add carbon disulfide (1.1-1.2 eq) dropwise. Caution: CS₂ is highly volatile and flammable. This addition may be mildly exothermic.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4][6]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume by approximately half using a rotary evaporator. c. Cool the concentrated mixture in an ice bath and slowly acidify with 10% HCl until the pH is ~2-3. A precipitate should form.
-
Isolation & Purification: a. Filter the crude solid product using a Büchner funnel and wash thoroughly with cold deionized water to remove residual salts. b. Recrystallize the crude solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the purified product.[4][6] c. Dry the purified crystals under vacuum.
Q3: Why is a base necessary, and why is an excess of carbon disulfide used?
Answer: The base plays a crucial dual role. First, it deprotonates the thiol group of the thiosemicarbazide, increasing its nucleophilicity to facilitate the initial attack on the electrophilic carbon of CS₂. Secondly, it catalyzes the subsequent cyclization and dehydration steps. The choice of base can influence reaction time and yield.
A slight excess of carbon disulfide is used to ensure the complete consumption of the limiting reagent, the 4-ethyl-3-thiosemicarbazide. This drives the reaction to completion and maximizes the yield based on the more expensive starting material.
Part 2: Troubleshooting Common Synthesis Issues
Even with a validated protocol, challenges can arise. This section addresses the most common problems encountered during synthesis.
Q4: My reaction yield is significantly lower than expected. What are the potential causes?
Answer: Low yield is a multifaceted problem. The underlying cause can be systematically diagnosed by examining several factors.
Caption: Troubleshooting flowchart for diagnosing the cause of low reaction yield.
Parameter Impact Summary
| Parameter | Common Issue | Recommended Action | Rationale |
| Reagent Quality | Impure or wet starting materials. | Use high-purity, anhydrous reagents. | Water can interfere with the base and hydrolysis of intermediates can occur. Impurities can inhibit the reaction. |
| Reaction Time | Incomplete reaction. | Monitor via TLC; extend reflux time if starting material is present. | Cyclization can be slow; sufficient time at temperature is required to drive the reaction to completion. |
| Temperature | Too low or too high. | Ensure consistent reflux. | Insufficient temperature leads to slow/incomplete reaction. Excessive temperature can cause decomposition of reactants or products. |
| pH during Work-up | Incomplete precipitation. | Ensure pH is sufficiently acidic (~2-3) during acidification. | The product is soluble as its salt form at higher pH. Complete protonation is required for precipitation. |
Q5: I'm observing an impurity that is difficult to remove by recrystallization. What could it be?
Answer: A common and difficult-to-remove impurity is the uncyclized dithiocarbazate intermediate or its decomposition products. If the cyclization step is incomplete, this intermediate will precipitate upon acidification along with your product. Since its polarity may be similar to the final product, separation by simple recrystallization can be challenging.
Solution: Ensure the reaction has gone to completion by extending the reflux time. In some cases, using a stronger dehydrating/cyclizing agent like polyphosphoric acid or phosphorus oxychloride (POCl₃) can be effective, although this represents a significant deviation from the standard protocol and requires careful optimization.[7]
Part 3: Strategies for Scaling Up Production
Transitioning from the bench to a pilot or manufacturing scale introduces new challenges related to mass and heat transfer, safety, and material handling.
Q6: What are the primary safety and process concerns when scaling up this synthesis?
Answer: When scaling this reaction, two key areas require rigorous control:
-
Handling of Carbon Disulfide (CS₂): CS₂ is toxic, has a very low flash point (-30°C), and a low autoignition temperature (90°C). On a large scale, it must be handled in a closed system with proper grounding to prevent static discharge. The addition should be done sub-surface via a dip tube to minimize vapors in the reactor headspace.
-
Thermal Management: The initial formation of the dithiocarbazate salt can be exothermic. While manageable on a lab scale, this exotherm can lead to a dangerous temperature runaway in a large reactor with a smaller surface-area-to-volume ratio. The addition of CS₂ must be slow and controlled, with efficient reactor cooling in place.
Q7: How should the purification method be adapted for larger quantities?
Answer: While column chromatography is useful for small-scale purification, it is often impractical and expensive at an industrial scale.[8] For multi-kilogram production, the focus should be on optimizing the recrystallization process.
Key Scale-Up Purification Strategies:
-
Solvent Screening: Test various solvent systems (e.g., ethanol/water, isopropanol, acetonitrile) to find one that provides high recovery and excellent impurity rejection.
-
Controlled Cooling: Implement a programmed cooling profile. A slow cooling rate allows for the growth of larger, purer crystals, while rapid cooling ("crashing out") can trap impurities.
-
Anti-Solvent Addition: Consider dissolving the crude product in a good solvent and then slowly adding an anti-solvent to induce crystallization. This can provide better control over crystal morphology and purity.
Caption: Key workflow considerations for scaling up the synthesis process.
Q8: How does mixing (agitation) efficiency impact the reaction at scale?
Answer: In a large reactor, inefficient mixing can lead to localized "hot spots" during the exothermic addition of CS₂ and poor distribution of reactants. This can result in lower yields and the formation of side products. The choice of impeller (e.g., pitched-blade turbine, anchor) and agitation speed are critical process parameters that must be optimized to ensure homogeneity throughout the reaction mass.
Part 4: Safety and Handling FAQs
Q9: What are the primary hazards of the starting materials?
Answer:
-
Thiosemicarbazides: These compounds are toxic if swallowed and require careful handling.[9][10] Always use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood to avoid inhaling any dust.[10]
-
Carbon Disulfide (CS₂): As mentioned, CS₂ is highly flammable, volatile, and toxic. It can be absorbed through the skin. All work must be conducted in a fume hood, away from any potential ignition sources.
-
Potassium/Sodium Hydroxide: These are corrosive bases that can cause severe skin and eye burns. Handle with appropriate PPE.
Q10: What about hazardous byproducts?
Answer: The reaction can generate hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell. The reaction and work-up, especially the acidification step, should be performed in a well-ventilated fume hood to prevent exposure.
References
- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
- El-Shehry, M. F., et al. (2016).
- Connect Journals. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
-
ResearchGate. (2025). Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate. Retrieved from researchgate.net. [Link]
- ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
-
Mukhrish, Y. E., et al. (2024). Exploring the Cyclization of Thiosemicarbazone to 1,3,4-Thiadiazole: Synthesis, Characterization and in-silico study. Request PDF on ResearchGate. [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl [(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetate. Retrieved from prepchem.com. [Link]
- Shawky, A. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 3337–3351.
- El-Naggar, A. M., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(16), 4991.
- Al-Jumaili, A. H. H., & Al-Salim, N. I. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Annals of the Romanian Society for Cell Biology, 25(6), 11311–11322.
-
ResearchGate. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Request PDF on ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Request PDF on ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from organic-chemistry.org. [Link]
-
ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Request PDF on ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from organic-chemistry.org. [Link]
- Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6).
-
Semantic Scholar. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Retrieved from semanticscholar.org. [Link]
- Niu, P., et al. (2015). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 80(2), 1018–1024.
- Doraghi, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14354–14392.
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
- El-Gazzar, M. G., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30039–30053.
- de la Torre, P., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Medicinal Chemistry, 16(1), 1-25.
- Żołnowska, B., et al. (2019). Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid. Molecules, 24(18), 3253.
- O’Brien, P. (2002). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 67(16), 5489–5500.
-
IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from ijnrd.org. [Link]
- Mukhrish, Y. E., et al. (2025). Exploring the cyclization of thiosemicarbazone to 1,3,4-thiadiazole: Synthesis, characterization and in-silico study. Journal of Molecular Structure, 140385.
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Validation & Comparative
The Antimicrobial Potential of Thiadiazole Compounds: A Comparative Guide
In the global battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can be developed into effective therapeutic agents. Among the myriad of heterocyclic compounds, thiadiazole derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of activity against a wide range of bacterial and fungal pathogens.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of various thiadiazole compounds, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in this critical field.
The unique chemical structure of the 1,3,4-thiadiazole ring is a key contributor to its diverse biological activities.[1][3] This five-membered aromatic ring, containing sulfur and two nitrogen atoms, serves as a versatile scaffold for chemical modifications, allowing for the fine-tuning of antimicrobial potency and spectrum.[1][4] Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on the thiadiazole ring play a crucial role in determining its biological efficacy.[1][5]
Understanding the Antimicrobial Action of Thiadiazoles
The antimicrobial efficacy of thiadiazole derivatives stems from their ability to interfere with essential microbial processes through various mechanisms:
-
Enzyme Inhibition: A primary mode of action for many thiadiazole compounds is the inhibition of crucial microbial enzymes. For instance, some derivatives have been shown to inhibit DNA gyrase, an enzyme vital for bacterial DNA replication. Others target enzymes involved in metabolic pathways essential for microbial survival.[6]
-
Cell Membrane Disruption: The sulfur atom in the thiadiazole ring is thought to enhance the lipophilicity of the molecule, facilitating its penetration through the microbial cell wall and membrane.[7][8] This can lead to the disruption of membrane integrity, causing leakage of cellular contents and ultimately, cell death.
-
Inhibition of Biofilm Formation: Bacterial biofilms are notoriously resistant to conventional antibiotics. Encouragingly, several thiadiazole derivatives have demonstrated the ability to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria.[9][10][11][12]
Below is a diagram illustrating the proposed mechanisms of antimicrobial action for thiadiazole compounds.
Caption: Proposed antimicrobial mechanisms of thiadiazole derivatives.
Comparative Antimicrobial Spectrum: A Data-Driven Overview
The true potential of a novel antimicrobial agent is revealed through rigorous testing against a diverse panel of clinically relevant microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiadiazole derivatives, providing a comparative snapshot of their antimicrobial spectrum. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
| Thiadiazole Derivative/Compound | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Schiff bases 4, 5, 6 | Various bacterial strains | 4-16 | - | - | [13] |
| Compound 7a and 7b (fluorine-containing) | Gram-positive bacteria | 4-8 | - | - | [13] |
| Compound 8b | S. aureus, S. enterica, V. cholera, B. subtilis, P. mirabilis, E. coli V517, M. smegmatics, P. aeruginosa | - | Ampicillin | - | [13] |
| Tris-1,3,4-thiadiazole derivative 25 | S. aureus, Corynebacterium diphtheriae | Good activity | - | - | [14] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole 26 | S. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniae | 8-31.25 | - | - | [14] |
| Fluorinated and chlorinated compounds 8a and 8b | S. aureus, B. subtilis | 20-28 | Ciprofloxacin | 18-20 | [4] |
| Halogenated compounds 8a-8c and hydroxyl derivative 8d | E. coli, P. aeruginosa | 24-40 | Ciprofloxacin | 20-24 | [4] |
| Oxygenated substituent derivatives 8d and 8e | A. niger, C. albicans | 32-42 | Fluconazole | 24-26 | [4] |
| Benzimidazole-1,3,4-thiadiazole conjugates 32f and 32i | E. coli | <0.97 | - | - | [15] |
| Benzimidazole-1,3,4-thiadiazole conjugate 32h | E. coli | 1.95 | - | - | [15] |
| Benzimidazole-1,3,4-thiadiazole conjugates 32j and 32k | E. coli | 3.90 | - | - | [15] |
| Benzimidazole-1,3,4-thiadiazole conjugates 32d, 32i, and 32k | E. faecalis | 3.90 | - | - | [15] |
| Tetranorlabdane-1,3,4-thiadiazole hybrid 14a | B. polymyxa, P. aeruginosa | 2.5 | - | - | [15] |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. Direct comparison of MIC values should be done with caution due to potential variations in experimental conditions between studies.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.[4] Here, we outline the fundamental principles of two commonly employed methods.
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: A simplified workflow of the broth microdilution method.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of the thiadiazole compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Disk Diffusion Method (Kirby-Bauer Test)
The agar disk diffusion method is a qualitative or semi-quantitative test that provides a presumptive assessment of an organism's susceptibility to an antimicrobial agent.
Sources
- 1. pharmedicopublishers.com [pharmedicopublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. media.neliti.com [media.neliti.com]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel [1,3,4]Thiadiazole[3,2-a]pyrimidin-5-ones as Promising Biofilm Dispersal Agents against Relevant Gram-Positive and Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
